N-[2-(3,4-diaminophenyl)ethyl]acetamide
Description
N-[2-(3,4-Diaminophenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with two amino groups at the 3- and 4-positions, connected via an ethyl linker to an acetamide group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-[2-(3,4-diaminophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H15N3O/c1-7(14)13-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,11-12H2,1H3,(H,13,14) |
InChI Key |
KDCIAAGEYCURNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diaminophenyl)ethyl]acetamide typically involves the reaction of 3,4-diaminophenylethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:
Starting Materials: 3,4-diaminophenylethylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 3,4-diaminophenylethylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diaminophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-diaminophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diaminophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Key Compounds :
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) Substituents: 4-Hydroxy-3-methoxyphenyl ethyl, naphthyl. Properties: Exhibits orexin-1 receptor antagonism with improved CNS permeability. Synthesis: HATU-mediated coupling in DMSO, yielding white solids with 100% purity .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Substituents: 3,4-Dimethoxyphenyl ethyl, sulfonylphenoxy. Activity: ACE2 inhibitor with a docking score of -5.51 kcal/mol.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Substituents : 3,4-Dichlorophenyl, pyrazolyl.
- Structural Features : Chlorine atoms increase lipophilicity but reduce solubility. Crystal structure analysis reveals conformational flexibility due to steric repulsion between substituents .
Comparative Analysis :
Key Observations :
- Amino vs. Methoxy/Hydroxy Groups: The diaminophenyl group in the target compound enhances hydrogen-bonding capacity, improving solubility and target interaction compared to methoxy or hydroxy analogs.
- Chlorine Substituents : Dichloro derivatives (e.g., ) exhibit higher lipophilicity but lower solubility, limiting their utility in aqueous environments.
Analogs with Modified Linkers or Acetamide Groups
N-(3,4-Diaminophenyl)acetamide (Compound 28, ) Structure: Lacks the ethyl linker, directly attaching acetamide to the diaminophenyl ring. Impact: Reduced conformational flexibility may hinder binding to sterically constrained targets compared to the ethyl-linked target compound .
N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide ()
- Substituents : 3,4-Dihydroxyphenyl ethyl, N-methylacetamide.
- Properties : Hydroxyl groups increase polarity but may confer susceptibility to oxidation. Methylation of the acetamide nitrogen reduces hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
